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molecular formula C11H9NO2S2 B8599843 2-Benzylsulfanyl-3-nitro-thiophene

2-Benzylsulfanyl-3-nitro-thiophene

Cat. No. B8599843
M. Wt: 251.3 g/mol
InChI Key: ZFSITVKIPCUGFK-UHFFFAOYSA-N
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Patent
US09145380B2

Procedure details

A mixture of 2-chloro-3-nitrothiophene (1.00 g, 6.11 mmol), N,N-diisopropylethylamine (2.1 mL, 12.22 mmol) and benzyl mercaptan (0.8 mL, 6.72 mmol) in dimethyl sulfoxide (5 mL) was placed in a sealed tube. The reaction mixture was heated at 80° C. for 1 hour, cooled to room temperature and water (10 mL) was added. The mixture was diluted with ethyl acetate (50 mL) and the organic phase was washed with brine, dried over magnesium sulfate, concentrated in vacuo and dried in vacuo to give 97% yield of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[N+:7]([O-:9])=[O:8].C(N(CC)C(C)C)(C)C.[CH2:19]([SH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CS(C)=O.C(OCC)(=O)C>[CH2:19]([S:26][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[N+:7]([O-:9])=[O:8])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1SC=CC1[N+](=O)[O-]
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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